molecular formula C12H10N2O B11901109 N-(Quinolin-6-yl)acrylamide

N-(Quinolin-6-yl)acrylamide

Cat. No.: B11901109
M. Wt: 198.22 g/mol
InChI Key: ZISYUGFIZAZBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Quinolin-6-yl)acrylamide is a quinoline-based chemical scaffold of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted cancer therapies . This compound is designed to act as a covalent inhibitor, with its acrylamide moiety capable of irreversibly binding to cysteine residues (such as Cys797) in the kinase domain of epidermal growth factor receptor (EGFR) . This mechanism is a primary strategy for overcoming drug resistance in non-small cell lung cancer (NSCLC), specifically against the double mutant EGFR-L858R/T790M . Researchers utilize this compound as a key intermediate or building block for synthesizing novel, selective inhibitors aimed at improving therapeutic efficacy and reducing dose-limiting toxicities associated with wild-type EGFR inhibition . Beyond its primary application in lung cancer research, analogous quinoline-acrylamide hybrids have demonstrated potent cytotoxic and antiproliferative effects in other models, including breast carcinoma cell lines (e.g., MCF-7), underscoring the broad utility of this pharmacophore . The compound serves as a valuable tool for scientists engaged in structure-activity relationship (SAR) studies, kinase inhibitor profiling, and the exploration of apoptosis and cell cycle arrest mechanisms in cancer cells . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

N-quinolin-6-ylprop-2-enamide

InChI

InChI=1S/C12H10N2O/c1-2-12(15)14-10-5-6-11-9(8-10)4-3-7-13-11/h2-8H,1H2,(H,14,15)

InChI Key

ZISYUGFIZAZBSW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

Synthetic Methodologies for N Quinolin 6 Yl Acrylamide and Its Structural Analogs

Established Synthetic Pathways to N-(Quinolin-6-yl)acrylamide

The synthesis of this compound primarily relies on robust and well-documented chemical reactions that form the amide bond. These methods are favored for their reliability and scalability.

Condensation Reactions in Acrylamide (B121943) Synthesis

The most direct and widely employed method for synthesizing N-substituted acrylamides, including this compound, is through a condensation reaction. This typically involves the acylation of an amine with an acrylic acid derivative. The standard procedure is the reaction of 6-aminoquinoline (B144246) with acryloyl chloride in the presence of a base, a classic example of the Schotten-Baumann reaction. researchgate.net This method is efficient for creating the amide linkage.

Alternatively, direct amide coupling between acrylic acid and 6-aminoquinoline can be achieved using coupling agents. Another approach involves the condensation of unsaturated carboxylic acids with various primary amines, which has been shown to produce unsaturated amide monomers in high yields, typically between 85-90%. rdd.edu.iq

Other condensation principles, such as the Knovenagel condensation, are also utilized for producing substituted acrylamides. ekb.eg This reaction involves reacting aldehydes with acetamides that have an electron-withdrawing group at the alpha position. ekb.eg While not a direct route to the title compound, it highlights the versatility of condensation chemistry in accessing diverse acrylamide structures.

Table 1: Examples of Condensation Reactions for Acrylamide Synthesis

Reactant 1 Reactant 2 Reaction Type Key Features
6-Aminoquinoline Acryloyl Chloride Schotten-Baumann High efficiency, common laboratory method. researchgate.net
Acrylic Acid 6-Aminoquinoline Direct Amidation Requires coupling agents.
Unsaturated Carboxylic Acid Primary Amine Condensation High yields (85-90%). rdd.edu.iq

Palladium-Catalyzed Hydroamination and Related Transformations

Palladium-catalyzed reactions offer sophisticated alternatives for the formation of C–N bonds, providing pathways to N-aryl acrylamides. acs.org Hydroamination, the addition of an amine's N-H bond across a carbon-carbon multiple bond, is a powerful tool in this context. Although direct hydroamination of acetylene (B1199291) with 6-aminoquinoline to form this compound is a plausible route, much of the reported research focuses on the hydroamination of alkenes. These reactions often employ a directing group to control regioselectivity. researchgate.netresearchgate.net

Palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern organic synthesis, are broadly applicable for N-arylation and can be used to construct the core structure. acs.org These methods are valued for their generality and the wide availability of starting materials. Research has also shown that this compound can participate in further palladium-catalyzed reactions, such as N-alkylation with quinolin-2-one, demonstrating the compatibility of the scaffold with palladium catalysis. nih.govresearchgate.net

Strategies for the Preparation of Novel this compound Derivatives

The development of new derivatives of this compound is essential for exploring its structure-activity relationships in various applications. These strategies focus on modifying either the quinoline (B57606) core or the acrylamide side chain, or assembling the entire scaffold through multi-component reactions.

Chemoselective Functionalization of the Quinoline Core

The quinoline ring is a versatile platform that can be modified at various positions to create a diverse range of analogs. Transition metal-catalyzed C-H functionalization has become a primary strategy for the regioselective introduction of new functional groups onto the quinoline scaffold. mdpi.comrsc.org

Palladium catalysis is frequently used for the selective C-H arylation of quinolines, with the site of functionalization (e.g., C2 or C8) often controlled by the choice of ligands, solvents, and directing groups. mdpi.comacs.org An alternative strategy involves the initial N-oxidation of the quinoline ring. Quinoline N-oxides can be selectively functionalized, for example at the C2 position, and subsequently deoxygenated to yield the desired substituted quinoline. mdpi.comorganic-chemistry.org These methods could be applied to a pre-synthesized this compound or to a quinoline precursor prior to the introduction of the acrylamide group.

Table 2: Regioselective Functionalization of the Quinoline Scaffold

Method Position Catalyst/Reagent Key Feature
C-H Arylation C2 or C8 Palladium complexes High regioselectivity controlled by conditions. mdpi.comacs.org
C-H Alkenylation C2 Pd(OAc)₂ Reaction of quinoline N-oxides with acrylates. mdpi.com

Diversification of the Acrylamide Side Chain

Modification of the acrylamide moiety provides another avenue for creating novel derivatives. Substitutions at the α- and β-positions of the acrylamide's carbon-carbon double bond can significantly alter the molecule's electronic properties and reactivity. nih.gov

One established method for creating β-substituted acrylamides is the Mizoroki-Heck coupling reaction. ekb.eg This involves a palladium-catalyzed reaction between an aryl halide and an acrylic acid ester, followed by hydrolysis and subsequent amidation to form the desired 3-substituted acrylamide. ekb.eg Furthermore, post-synthesis modification techniques, such as the direct transamidation of the amide bond, offer a pathway to diversify the nitrogen substituent of the acrylamide, even in polymeric systems. nih.gov These general principles can be directly applied to the N-(quinolin-6-yl) scaffold to generate a library of analogs with varied side-chain structures.

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.orgsci-hub.se This approach is particularly valuable for generating molecular diversity with high atom economy. Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully used to synthesize a wide range of quinoline derivatives. rsc.org

For the synthesis of this compound analogs, an MCR could be designed to assemble the core structure in a convergent manner. For instance, a reaction of a chloroquinolinecarbaldehyde with an isocyanide and an aromatic amine, catalyzed by palladium, has been shown to produce quinoline derivatives containing a γ-lactam moiety. beilstein-journals.org Similarly, the Ugi four-component reaction, which combines an amine, an aldehyde, a carboxylic acid, and an isocyanide, is a powerful tool for creating peptide-like structures and could be adapted to produce complex acrylamide derivatives. mdpi.com The use of MCRs holds significant promise for the rapid and efficient generation of novel compounds based on the this compound scaffold. rsc.orgresearchgate.net

Advanced Synthetic Principles Applied to Quinoline-Acrylamide Conjugates

The synthesis of quinoline-acrylamide conjugates, including the specific compound this compound, has been significantly advanced by the application of modern synthetic methodologies. These approaches offer efficient and atom-economical routes to complex molecular architectures, often under milder conditions than traditional methods. Key among these are C-H bond activation and oxidative annulation/cyclization strategies, which enable the direct formation of carbon-carbon and carbon-heteroatom bonds.

C-H Bond Activation Methodologies

Direct C-H bond activation has emerged as a powerful tool for the functionalization of heterocyclic compounds like quinoline. acs.orgnih.gov This strategy avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences. In the context of quinoline-acrylamide conjugates, C-H activation can be envisioned for either the quinoline core or the acrylamide moiety, often facilitated by transition metal catalysts such as palladium, rhodium, and cobalt. nih.govmdpi.com

The regioselectivity of C-H activation on the quinoline ring is often controlled by the presence of a directing group. nih.gov For instance, the nitrogen atom of the quinoline ring or a substituent can direct a metal catalyst to a specific C-H bond. While direct C-H functionalization of the acrylamide double bond is less common, the principles of C-H activation are frequently applied to one of the aromatic precursors in the synthesis of the quinoline-acrylamide scaffold itself.

Recent studies have highlighted the use of various catalytic systems for the synthesis of quinoline derivatives through C-H activation. A highly efficient and regioselective Co(III)-catalyzed C-H activation/cyclization of anilines with alkynes provides a direct route to a broad range of quinolines. organic-chemistry.org Similarly, Rh(III)-catalyzed C-H activation has been employed for the synthesis of functionalized quinolines from the reaction of 2-aminoacetophenone (B1585202) hydrazones and alkynes under base and oxidant-free conditions. nih.gov

Palladium-catalyzed C-H activation is also a prevalent method. For example, the ortho-trifluoromethylthiolation of 2-arylpyridines and related heterocycles, including quinoline derivatives, has been achieved using a palladium catalyst, demonstrating the versatility of this approach for introducing functional groups. beilstein-journals.org The choice of catalyst, ligand, and oxidant is crucial for achieving high efficiency and selectivity in these transformations. acs.org

Table 1: Examples of C-H Activation Methodologies for Quinoline Synthesis

Catalyst System Reactants Product Type Key Features
Co(III) catalyst Anilines, Alkynes Substituted Quinolines Highly efficient and regioselective C-H activation/cyclization. organic-chemistry.org
Rh[Cp*Cl2]2 2-aminoacetophenone hydrazones, Alkynes Functionalized Quinolines Base and oxidant-free conditions. nih.gov
Pd(OAc)2 / N-acetyl glycine (B1666218) Arenes with directing groups, Alkenes meta-Alkenylated Arenes Remote C-H activation. acs.org
Cu(OAc)2 Saturated ketones, Anthranils 3-Substituted Quinolines One-pot reaction generating the quinoline core. mdpi.com

Oxidative Annulation and Cyclization Approaches

Oxidative annulation and cyclization reactions represent another cornerstone of modern synthetic chemistry for constructing heterocyclic systems like quinolines. mdpi.com These reactions often involve the formation of multiple bonds in a single step, leading to complex structures from simple precursors. For the synthesis of quinoline-acrylamide type structures, these methods can be applied to form the quinoline ring itself, sometimes incorporating the acrylamide functionality or a precursor.

A notable example is the palladium-catalyzed oxidative annulation of acrylamides with benzyne (B1209423) precursors. nih.gov This method provides a convenient one-step synthesis of quinolinones, which are structurally related to the quinoline core of this compound. The reaction proceeds through a proposed "N-H activation/Heck reaction" mechanism under mild conditions. nih.gov

Furthermore, metal-free oxidative approaches have been developed. A cascade cyclization of N-arylacrylamides with perfluoroalkyl iodides, initiated by AIBN, leads to the formation of perfluorinated oxindoles, demonstrating a radical-mediated intramolecular cyclization. beilstein-journals.org While not directly yielding a quinoline, this highlights the reactivity of the acrylamide moiety in cyclization reactions.

A metal-free oxidative decarbonylative [2+2+2] carbocyclization of N-(2-ethynylaryl)acrylamides with alkyl aldehydes has been described for the synthesis of complex polycyclic systems. rsc.orgrsc.org This reaction proceeds through a sequence of oxidative decarbonylation, radical addition, C-H functionalization, and annulation, forming three new C-C bonds in a single operation. rsc.orgrsc.org This strategy showcases the potential for complex constructions involving an acrylamide-tethered aromatic ring.

Table 2: Examples of Oxidative Annulation and Cyclization for Quinoline and Related Structures

Catalyst/Reagent Reactants Product Type Key Features
Palladium catalyst Acrylamides, Benzyne precursors Quinolinones Mild, one-step "N-H activation/Heck reaction". nih.gov
AIBN N-arylacrylamides, Perfluoroalkyl iodides Perfluorinated Oxindoles Metal-free radical cascade cyclization. beilstein-journals.org
TBPB (tert-butyl peroxybenzoate) N-(2-ethynylaryl)acrylamides, Alkyl aldehydes Six-membered carbocycle-fused polycycles Metal-free oxidative decarbonylative [2+2+2] carbocyclization. rsc.orgrsc.org
Copper(I) iodide N-(2-alkenylaryl) enamines 2-Trifluoromethylquinolines Intramolecular oxidative cyclization. mdpi.com

Chemical Reactivity and Advanced Derivatization Studies of N Quinolin 6 Yl Acrylamide

Analysis of Reactive Centers and Reaction Mechanisms within the N-(Quinolin-6-yl)acrylamide Scaffold

The this compound scaffold possesses several reactive centers that dictate its chemical behavior and allow for a variety of transformations. The primary reactive sites are the α,β-unsaturated carbonyl system of the acrylamide (B121943) moiety and the quinoline (B57606) ring itself.

The acrylamide group is a classic Michael acceptor. The electrophilicity of the β-carbon makes it susceptible to nucleophilic attack by thiols, a reaction of significant medicinal relevance. acs.org The reactivity of this Michael acceptor can be modulated by substituents on the quinoline ring and the acrylamide nitrogen. Electron-withdrawing groups on the quinoline ring enhance the electrophilicity of the β-carbon, increasing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease its reactivity. The nitrogen atom of the acrylamide can also participate in reactions, and its reactivity is influenced by the electronic properties of the quinoline ring.

The quinoline ring system offers additional sites for chemical modification. The nitrogen atom at position 1 is a potential nucleophile and can undergo alkylation. nih.govresearchgate.net Furthermore, the aromatic rings of the quinoline moiety can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity of these reactions are influenced by the existing substituents. The presence of the acrylamide group can direct incoming electrophiles to specific positions on the quinoline ring.

Recent research has explored the radical-mediated reactions of N-arylacrylamides. beilstein-journals.orgbeilstein-journals.org These reactions often involve the formation of a radical intermediate at the α- or β-position of the acrylamide, which can then undergo intramolecular cyclization or intermolecular reactions. The initiation of these radical processes can be achieved through various methods, including the use of transition-metal catalysts, peroxides, photoredox catalysts, or electrochemical means. beilstein-journals.org For instance, a visible-light-induced tandem radical cyclization of N-arylacrylamides with N-(acyloxy)phthalimides has been developed for the synthesis of 3,3-dialkyl-substituted oxindoles. beilstein-journals.org

Transformational Reactions Leading to Novel Chemical Entities

Redox Transformations and Their Synthetic Utility

Redox transformations of the this compound scaffold have been instrumental in the synthesis of novel and structurally diverse compounds. The acrylamide double bond is susceptible to both reduction and oxidation reactions.

Reduction Reactions: The carbon-carbon double bond of the acrylamide moiety can be selectively reduced to the corresponding saturated amide. This transformation is typically achieved using standard catalytic hydrogenation methods, such as hydrogen gas with a palladium catalyst. This reduction can be useful in modifying the biological activity of the molecule by removing the reactive Michael acceptor functionality.

Oxidation and Oxidative Cyclization Reactions: Oxidative processes involving N-arylacrylamides have been extensively studied, often leading to the formation of complex heterocyclic structures. beilstein-journals.orgbeilstein-journals.org These reactions frequently proceed through radical intermediates. For example, the oxidative radical difunctionalization of N-arylacrylamides allows for the simultaneous introduction of two new functional groups across the double bond, facilitating the rapid construction of intricate molecular architectures. beilstein-journals.org

One notable application is the synthesis of oxindole (B195798) derivatives through intramolecular cyclization. These reactions can be initiated by various means, including:

Transition-metal catalysis: Palladium and copper catalysts have been employed to initiate radical cyclization cascades. beilstein-journals.org

Peroxide-mediated thermal processes: Peroxides like di-tert-butyl peroxide (DTBP) or tert-butyl hydroperoxide (TBHP) can generate radicals upon heating, which then initiate the cyclization. beilstein-journals.orgbeilstein-journals.org

Photoredox catalysis: Visible-light-mediated photoredox catalysis provides a mild and environmentally friendly approach to initiate these transformations. beilstein-journals.orgmdpi.com

Electrochemical methods: Electrochemical oxidation can also be used to generate the necessary radical intermediates for cyclization. beilstein-journals.org

A specific example is the bromide-catalyzed electrochemical trifluoromethylation/cyclization of N-arylacrylamides, which yields trifluoromethyl-containing oxindoles. beilstein-journals.org

Selective Functional Group Interconversions

The this compound scaffold allows for a range of selective functional group interconversions (FGIs), enabling the fine-tuning of its chemical and physical properties. ub.edudntb.gov.ua

Modifications of the Acrylamide Moiety:

Amide Bond Chemistry: The amide bond itself can be subjected to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and 6-aminoquinoline (B144246). More synthetically useful is the derivatization of the amide. For instance, N-alkylation of the amide nitrogen can be achieved under specific conditions.

Michael Addition: The electrophilic β-carbon of the acrylamide is a prime site for Michael addition reactions. This allows for the introduction of a wide variety of nucleophiles, including thiols, amines, and carbanions, leading to the synthesis of diverse derivatives. acs.orgnih.gov The reactivity in these additions is influenced by the electronic nature of the quinoline ring and any substituents on the acrylamide. nih.gov

Modifications of the Quinoline Ring:

N-Alkylation: The nitrogen of the quinoline ring (N-1) can be alkylated using various alkylating agents. nih.govresearchgate.net For example, the reaction of quinolin-2-one with this compound in the presence of palladium diacetate results in N-alkylation of the quinolin-2-one. nih.govacs.org

Substitution on the Aromatic Ring: Functional groups on the quinoline ring can be interconverted. For instance, a bromo-substituted quinoline can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. This is a powerful strategy for creating a library of analogs with diverse substituents. nih.gov

The following table provides examples of functional group interconversions reported for this compound and related structures:

Starting MaterialReagent(s)ProductReaction Type
(E)-3-(6-bromoquinolin-4-yl)acrylic acidtert-butylamine(E)-3-(6-bromoquinolin-4-yl)-N-(tert-butyl)acrylamideAmide formation
(E)-3-(6-bromoquinolin-4-yl)acrylic acid2-methoxyethan-1-amine(E)-3-(6-bromoquinolin-4-yl)-N-(2-methoxyethyl)acrylamideAmide formation
(E)-3-(6-bromoquinolin-4-yl)acrylic acidCyclopropanamine(E)-3-(6-bromoquinolin-4-yl)-N-cyclopropylacrylamideAmide formation
(E)-3-(6-bromoquinolin-4-yl)-N-(tert-butyl)acrylamide5-((2,4-difluorophenyl)sulfonamido)-6-methoxypyridin-3-ylboronic acid(E)-N-(tert-butyl)-3-(6-(5-((2,4-difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)acrylamideSuzuki Coupling
Quinolin-2-oneThis compound, Pd(OAc)₂N-substituted quinolin-2-oneN-Alkylation

Rational Design and Synthesis of this compound Based Chemical Probes

The inherent reactivity of the acrylamide moiety makes this compound an attractive scaffold for the rational design and synthesis of covalent chemical probes. acs.org These probes are designed to form a covalent bond with a specific nucleophilic residue, typically a cysteine, within the active site of a target protein. This covalent interaction can lead to irreversible inhibition, offering advantages in terms of potency and duration of action.

The design of such probes involves several key considerations:

Reactivity Tuning: The reactivity of the acrylamide warhead must be carefully tuned. It needs to be reactive enough to form a covalent bond with the target protein but not so reactive that it indiscriminately reacts with off-target nucleophiles, which could lead to toxicity. nih.gov The reactivity can be modulated by introducing electron-donating or electron-withdrawing groups on the quinoline ring. nih.gov

Non-covalent Binding Affinity: The non-covalent interactions between the probe and the target protein are crucial for initial binding and proper orientation of the acrylamide warhead for the covalent reaction. The quinoline ring and any appended substituents play a significant role in establishing these interactions through hydrogen bonding, hydrophobic interactions, and π-stacking. nih.gov

Linker Design: In some cases, a linker is incorporated between the quinoline scaffold and the acrylamide warhead to optimize the distance and geometry for covalent bond formation with the target residue.

The synthesis of these probes often involves a modular approach. The quinoline core can be functionalized with various substituents to enhance binding affinity and selectivity. The acrylamide moiety is typically introduced in the final steps of the synthesis, often via the coupling of a substituted quinoline amine with acryloyl chloride or a related activated acrylic acid derivative. nih.govrsc.org

An example of the application of this compound derivatives as chemical probes is in the development of kinase inhibitors. nih.govnih.gov Many kinases have a conserved cysteine residue in their active site that can be targeted by covalent inhibitors. The quinoline scaffold can be designed to bind to the ATP-binding pocket of the kinase, positioning the acrylamide group to react with the nearby cysteine. For instance, novel 4-acrylamido-quinoline derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors. nih.gov

The following table summarizes key aspects of the design and synthesis of this compound-based chemical probes:

Design PrincipleSynthetic StrategyExample Application
Tuning acrylamide reactivity via electronic effects of quinoline substituents.Introduction of electron-donating or -withdrawing groups on the quinoline ring.Kinase inhibitors with optimized reactivity to avoid off-target effects.
Enhancing non-covalent binding affinity through quinoline modifications.Synthesis of a library of quinoline analogs with diverse substitution patterns.Development of selective inhibitors for a specific kinase isoform.
Introduction of the reactive acrylamide warhead.Amide coupling of a functionalized 6-aminoquinoline with acryloyl chloride.Synthesis of irreversible inhibitors targeting cysteine residues in enzyme active sites.

Molecular Mechanism and Biological Target Engagement Studies of N Quinolin 6 Yl Acrylamide Analogs

In Vitro Enzyme Inhibition Kinetics and Selectivity Profiling

Analogs of N-(quinolin-6-yl)acrylamide have demonstrated inhibitory activity against several key enzyme families, most notably protein kinases. The specific substitution patterns on both the quinoline (B57606) and acrylamide (B121943) moieties play a crucial role in determining the potency and selectivity of these compounds.

The quinoline nucleus is a well-established pharmacophore for targeting the ATP-binding site of various kinases. Analogs of this compound have been explored as inhibitors of several kinases implicated in cancer progression, including the epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (B549165) (mTOR), and histone deacetylases (HDACs). nih.gov

EGFR and HDAC Inhibition: Chimeric molecules incorporating a quinoline core have been developed as dual inhibitors of both EGFR and HDACs. mdpi.comnih.gov For instance, compounds like 3BrQuin-SAHA and 3ClQuin-SAHA, which feature a quinoline structure linked to a suberoylanilide hydroxamic acid (SAHA) moiety, have shown potent, dose-dependent inhibition of EGFR kinase activity in cell-free assays. mdpi.com These dual-target inhibitors can simultaneously suppress critical signaling pathways and modulate epigenetic regulation, leading to synergistic anti-tumor effects. mdpi.comnih.gov Studies on 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives further confirm that the quinolin-6-ol scaffold is effective for dual EGFR and HDAC inhibition, with analogs showing potent antiproliferative activity against non-small cell lung cancer cell lines. nih.gov

PI3K/mTOR Dual Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. nih.gov Quinoline-based compounds have been successfully designed as dual inhibitors of PI3K and mTOR. Omipalisib (GSK2126458), a derivative featuring a quinoline substituted at the C-6 position, demonstrates potent inhibition of both enzymes. nih.gov Building on this, a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides were synthesized and identified as potent PI3K/mTOR dual inhibitors that significantly inhibit Class I PI3Ks and the phosphorylation of downstream effectors like Akt. researchgate.net

c-Met and VEGFR-2 Inhibition: The quinoline scaffold is also integral to inhibitors targeting receptor tyrosine kinases like c-Met and VEGFR (vascular endothelial growth factor receptor), which are key drivers of tumor growth, invasion, and angiogenesis. nih.gov While specific inhibitory data for this compound analogs against these kinases are not extensively detailed in the reviewed literature, the broader class of quinoline-based molecules includes numerous approved drugs and clinical candidates that target these receptors. nih.gov

Table 1: Representative Kinase Inhibition Data for Quinoline Analogs This table presents data for compounds that are structurally related to the this compound scaffold, illustrating the potential of the quinoline core in kinase inhibition.

CompoundTarget(s)Inhibition Metric (IC50)Cell Line/AssayReference
3BrQuin-SAHAEGFR~3-5 µM (Growth Inhibition)DU145 (Prostate), Hep-G2 (Hepatoblastoma) mdpi.com
3ClQuin-SAHAEGFR~3-5 µM (Growth Inhibition)DU145 (Prostate), Hep-G2 (Hepatoblastoma) mdpi.com
Compound 12dEGFR0.35 µMNCI-H1975 (NSCLC) nih.gov
Compound 17e (N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide analog)PI3K/mTOR80 nM (Growth Inhibition)PC-3 (Prostate) researchgate.net
OmipalisibPI3Kα/mTORPI3Kα: 4.6 nM, mTOR: 3.9 nMCell-free assays nih.govresearchgate.net

DNA Gyrase: DNA gyrase is a bacterial type IIA topoisomerase essential for DNA replication and a validated target for antibacterial agents. nih.gov The quinolone class of antibiotics, which contains a bicyclic quinoline-derived core, functions by inhibiting DNA gyrase. nih.gov Their mechanism involves the formation of a cooperative drug-DNA-gyrase complex, which stabilizes DNA strand breaks and leads to bacterial cell death. nih.govresearchgate.net While N-phenylpyrrolamide derivatives have recently been identified as potent DNA gyrase inhibitors with low nanomolar IC50 values against E. coli gyrase, specific studies detailing the interaction of this compound analogs with DNA gyrase are not prominent in the current literature. rsc.org

Lanosterol 14 α-demethylase: Lanosterol 14 α-demethylase (CYP51) is a critical cytochrome P450 enzyme in the biosynthesis of sterols like cholesterol in mammals and ergosterol (B1671047) in fungi. nih.govplos.org It is the target of azole antifungal drugs and is being investigated as a target for cholesterol-lowering agents. nih.govplos.org Inhibition typically involves the coordination of a nitrogen-containing heterocycle from the inhibitor to the heme iron atom in the enzyme's active site. nih.gov While various compounds, including natural flavonoids, have been screened for inhibitory activity against human CYP51, there is a lack of specific research characterizing the interaction of this compound analogs with this enzyme. mdpi.com

Receptor Binding Interactions and Affinity Determinations

The this compound scaffold and its constituent parts have been shown to interact with various cell surface and intracellular receptors, modulating their activity.

While the acrylamide moiety often functions as a Michael acceptor for covalent binding to cysteine residues in enzyme active sites, the quinoline portion can drive binding to specific receptors. Research into structurally related (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides has revealed high-affinity binding to the serotonin (B10506) 5-HT(6) receptor, with many analogs displaying pKi values greater than 8 and over 100-fold selectivity against other serotonin and dopamine (B1211576) receptors. nih.gov This indicates the potential of the quinolin-6-yl core to serve as a high-affinity ligand for G-protein coupled receptors. Furthermore, other acrylamide-derived compounds have been identified as potent modulators of the GABA-A receptor, a Cys-loop transmitter-gated ion channel, where they can increase the apparent binding affinity of the native ligand GABA by up to 80-fold. nih.gov

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA, such as in telomeres and gene promoter regions. The stabilization of these structures can interfere with DNA replication and transcription, making them attractive anticancer targets. nih.gov The planar aromatic system of the quinoline ring is well-suited for stacking on the terminal G-quartets of a G4 structure, leading to its stabilization.

Various carbazole (B46965) and quinoline derivatives have been shown to be effective G4 stabilizers. researchgate.net The proposed binding mechanism involves the end-stacking of the planar heterocyclic system on the G-quartet. This interaction can block the activity of enzymes like telomerase or repress the transcription of oncogenes, such as c-myc, by locking the promoter region in a silenced conformation. researchgate.net Ligand-induced stabilization of a G-quadruplex can be measured by an increase in the melting temperature (ΔTm) of the G4 DNA. researchgate.net While specific studies on this compound are limited, the established ability of the quinoline core to function as a G4-interactive moiety suggests that its acrylamide derivatives could be designed for this purpose.

Cellular Pathway Perturbations and Downstream Biological Effects

The engagement of this compound analogs with their molecular targets initiates a cascade of downstream biological effects, leading to significant perturbations in cellular pathways.

The inhibition of kinases such as EGFR, PI3K, and mTOR directly impacts cell survival and proliferation pathways. nih.gov Inhibition of the EGFR pathway can block downstream signaling through the Ras/Raf/MEK/ERK and PI3K/Akt cascades. nih.gov Similarly, direct inhibition of PI3K and mTOR disrupts signals that are essential for cell growth, protein synthesis, and metabolism. researchgate.net The dual inhibition of EGFR and HDACs can lead to a multi-pronged attack, suppressing growth signals while promoting the expression of tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest. mdpi.comnih.gov

Stabilization of G-quadruplex DNA in the promoter regions of oncogenes like c-myc can effectively silence their transcription. researchgate.net This leads to a reduction in the oncoprotein levels, which can halt cell cycle progression and inhibit tumorigenesis. In B lymphocytes, the stabilization of G4 structures has been shown to induce DNA breaks and chromosome rearrangements, particularly in repetitive DNA sequences, highlighting a potential mechanism for selective killing of cancer cells that have defects in processing these structures. nih.gov The cellular protein nucleolin has been identified as a factor that can recognize and stabilize certain G4 structures, and compounds that modulate this interaction could influence G4-mediated gene silencing. nih.gov

Collectively, these target interactions result in potent anti-proliferative effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of tumor growth, as demonstrated in various cancer cell lines. mdpi.comresearchgate.net

Cell Cycle Modulation and Checkpoint Analysis

Analogs of this compound have demonstrated notable effects on cell cycle progression, a critical process for cell growth and proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a key target for therapeutic agents.

One significant analog, 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (referred to as compound 6h ), has been shown to halt the cell cycle in MCF-7 breast cancer cells. nih.gov Analysis revealed that this compound induces a significant arrest at the G1 phase. nih.gov This G1 arrest prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. The accumulation of cells in the G1 phase was 1.3-fold higher in treated cells compared to controls. nih.gov

This activity is consistent with the broader effects of some acrylamide-containing compounds. Studies on other molecules have also pointed to an induction of G0/G1 phase arrest in various cell lines. nih.govscirp.org The ability to modulate cell cycle checkpoints, particularly the G1/S checkpoint, is a crucial mechanism for the anti-proliferative effects of these compounds.

Table 1: Effect of this compound Analogs on Cell Cycle Progression

Compound/Analog Cell Line Effect Reference
2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (6h ) MCF-7 (Breast Carcinoma) Induces significant G1 phase arrest nih.gov
General Acrylamide-Containing Agents Various Can induce G0/G1 phase arrest nih.govscirp.org

Apoptosis Induction Pathways (Intrinsic and Extrinsic)

In addition to halting cell cycle progression, this compound analogs can induce programmed cell death, or apoptosis. This process is essential for eliminating damaged or cancerous cells. Research indicates that these compounds primarily trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria.

The analog 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (6h ) has been found to provoke apoptosis in MCF-7 cells. nih.gov Mechanistic studies showed that it significantly upregulates the expression of the tumor suppressor protein p53 and the initiator caspase 9. nih.gov Specifically, expression levels of p53 and caspase 9 increased by 7.4-fold and 8.7-fold, respectively. nih.gov The activation of caspase 9 is a hallmark of the intrinsic pathway, which is initiated in response to cellular stress.

This aligns with findings for the broader acrylamide structure. Acrylamide itself has been shown to induce apoptosis through the mitochondrial pathway in various cell types. nih.govresearchgate.netmdpi.com This process often involves the activation of caspase-3, a key executioner caspase. nih.govnih.gov The pan-caspase inhibitor Z-VAD-fmk has been shown to reduce the cytotoxicity of acrylamide, confirming the role of caspases in this process. nih.gov

Table 2: Modulation of Key Apoptotic Proteins by this compound and Analogs

Compound/Analog Target Protein Modulation Pathway Implication Reference
2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (6h ) p53 Upregulation (7.4-fold) Intrinsic Pathway Activation nih.gov
2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (6h ) Caspase 9 Upregulation (8.7-fold) Intrinsic Pathway Activation nih.gov
Acrylamide Caspase 3 Activation Apoptosis Execution nih.govnih.gov

Perturbation of Cellular Survival Signaling Cascades (e.g., Akt, ERK)

Cellular survival is heavily dependent on signaling cascades that promote growth and inhibit apoptosis. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are two of the most critical survival signaling networks, and they are often hyperactivated in cancer. Analogs of this compound have been specifically designed to target these pathways.

A novel series of 4-acrylamido-quinoline derivatives have been developed as potent dual inhibitors of PI3K and mTOR. nih.gov One representative compound from this series, 8i , demonstrated remarkable downregulation of key biomarkers within the PI3K/Akt/mTOR pathway. nih.gov In PC3 prostate cancer cells, compound 8i reduced the phosphorylation of Akt (at both Ser473 and Thr308), S6 ribosomal protein, and 4E-BP1 at concentrations as low as 5 nM. nih.gov By inhibiting this pathway, these analogs effectively cut off pro-survival signals, leading to decreased cell proliferation.

The related ERK pathway is also modulated by acrylamide-based compounds. Studies have shown that acrylamide can induce the phosphorylation of ERK. nih.govuchicago.eduuchicago.edu Furthermore, the inhibition of the ERK pathway using the specific inhibitor U0126 was found to suppress acrylamide-induced caspase-3 activation, suggesting a link between ERK signaling and the apoptotic effects of these compounds. nih.gov

Impact on Epithelial-Mesenchymal Transition (EMT) Molecular Markers (e.g., N-cadherin, vimentin (B1176767), E-cadherin)

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal cells. This process is critical in cancer metastasis and is characterized by changes in the expression of key molecular markers. abcam.comnih.gov The hallmark of EMT is the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and vimentin. abcam.comnih.govresearchgate.netmdpi.com

Currently, there is a lack of specific research in the available scientific literature directly investigating the impact of this compound or its immediate analogs on these specific EMT molecular markers. While the compound's effects on cell cycle, apoptosis, and survival signaling are documented, its role in modulating the "cadherin switch" or vimentin expression remains an area for future investigation. researchgate.netnih.gov Understanding this potential impact would be crucial for evaluating the anti-metastatic potential of this class of compounds.

Structure Activity Relationship Sar Investigations of N Quinolin 6 Yl Acrylamide Derivatives

Correlation of Substituent Variations with Biological Potency

Substitutions on the Quinoline (B57606) Heterocycle (e.g., C-3, C-4, C-6 positions)

The quinoline nucleus is a versatile scaffold that allows for substitutions at multiple positions, each having a distinct impact on the molecule's biological profile. nih.gov Research has shown that modifications at the C-3, C-4, and C-6 positions are particularly influential. mdpi.com

For instance, in the pursuit of potent PI3K/mTOR dual inhibitors, it was discovered that the C-4 position of the quinoline template is oriented toward the entrance of the PI3Kα active site. nih.gov Introducing an acrylamide (B121943) fragment at this position allows the molecule to probe key residues like Gln859 through hydrogen bond interactions, significantly enhancing binding affinity. nih.govfrontiersin.org A series of novel 4-acrylamido-quinoline derivatives demonstrated remarkable inhibitory activity against PI3Kα, with IC50 values in the low nanomolar range. nih.govfrontiersin.org

Similarly, studies on quinazoline (B50416) derivatives, which share structural similarities with quinolines, have highlighted the importance of substitutions at various positions. For example, attaching different amino groups to the C-4 position of a quinazoline core led to irreversible EGFR inhibitors with potent antiproliferative activity. nih.gov Furthermore, modifications at the C-6 position of the quinoline scaffold have been explored. In one study, introducing an N-Boc glycine (B1666218) residue at this position resulted in moderate antiproliferative activity. mdpi.com Another study found that substituting the C-6 position with a 5-substituted furan-2-yl moiety in 4-anilino-quinazoline derivatives enhanced antiproliferative activity against specific cancer cell lines. nih.gov

The electronic and steric properties of substituents on the quinoline ring play a crucial role. For example, in a series of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids, the introduction of electron-donating groups at the C-3 position of the acrylamide moiety, such as a 4-methyl or 3,4-dimethoxyphenyl group, resulted in potent antiproliferative activity against MCF-7 breast cancer cells. rsc.org Conversely, the presence of a halogen, like in 2,8-dichloroquinolin-3-acrylamide derivatives, also yielded compounds with significant microbial activity. researchgate.net

Table 1: Impact of Quinoline Ring Substitutions on Biological Activity

Compound Series Substitution Position(s) Key Findings Reference(s)
4-Acrylamido-quinolines C-4 Introduction of an acrylamide fragment led to potent PI3Kα inhibition (IC50: 0.50-2.03 nM). nih.govfrontiersin.org
N-(4-substituted-quinazolin-6-yl)-acrylamides C-4 Various amino groups at C-4 resulted in irreversible EGFR inhibitors with high antiproliferative activity. nih.gov
4-Anilino-quinazoline derivatives C-6 N-Boc glycine at C-6 showed moderate antiproliferative activity. mdpi.com
2-(Quinoline-4-carbonyl)hydrazide-acrylamides C-3 of acrylamide Electron-donating groups enhanced antiproliferative activity against MCF-7 cells. rsc.org
2,8-Dichloroquinolin-3-acrylamides C-2, C-8 Dichloro substitution yielded potent antimicrobial compounds. researchgate.net
3,6-disubstituted quinolines C-3, C-6 Showed selective inhibition against c-Met kinase. mdpi.com

Modifications and Linker Chemistry of the Acrylamide Side Chain

The acrylamide moiety is a critical component of N-(Quinolin-6-yl)acrylamide, often acting as a "warhead" for covalent inhibition of target proteins like kinases. acs.orgnih.gov Modifications to this side chain, including the linker connecting it to the quinoline core, have been extensively studied to optimize reactivity and selectivity.

The acrylamide group's electrophilicity, which facilitates Michael addition reactions with nucleophilic residues like cysteine in enzyme active sites, is fundamental to its mechanism of action. smolecule.com The conjugation of the quinoline ring with the acrylamide carbonyl group enhances this electrophilicity at the β-carbon. smolecule.com

Studies on various kinase inhibitors have shown that altering the linker between the core scaffold and the acrylamide warhead can significantly impact the inhibitor's preorganization and ability to target specific cysteine residues. rsc.org For example, replacing a benzo[d]imidazolone linker with scaffolds of different lengths and flexibilities influenced the labeling of cysteine residues in the protein kinase Akt. rsc.org In some cases, a urea-based linker caused a conformational shift in the ligand, leading to the labeling of a different cysteine residue. rsc.org

Furthermore, the introduction of substituents on the acrylamide itself can modulate its properties. For instance, incorporating a dimethylamino group was explored to improve solubility and potentially catalyze the Michael addition intramolecularly. rsc.org The replacement of the acrylamide moiety with other reactive groups, such as 2-sulfonylpyrimidine, has also been investigated as a strategy to create effective and potentially more stable inhibitors. acs.org

In the context of antiviral agents, the acrylamide moiety was found to be essential for the antiviral activity of a tricyclic quinolinyl compound, QL47, against Dengue virus. acs.org Replacing the acrylamide with a non-reactive group abolished its viral inhibition, highlighting the importance of the covalent interaction. acs.org

Table 2: Influence of Acrylamide Side Chain Modifications on Biological Activity

Modification Strategy Key Findings Target/Application Reference(s)
Replacement of acrylamide Replacement with a non-covalent moiety in QL47 abolished antiviral activity. Antiviral (Dengue virus) acs.org
Linker modification Altering linker length and flexibility between a 1,6-naphthyridinone core and acrylamide influenced cysteine targeting in Akt. Kinase Inhibition (Akt) rsc.org
Acrylamide substitution Introduction of a dimethylamino group aimed to improve solubility and catalyze Michael addition. Kinase Inhibition rsc.org
Warhead replacement 2-sulfonylpyrimidine was shown to be an effective replacement for the acrylamide warhead in Ibrutinib. Kinase Inhibition (BTK) acs.org

Delineation of Key Pharmacophoric Elements for Target Recognition

A pharmacophore model outlines the essential structural features of a molecule required for its biological activity. For this compound and its derivatives, several key pharmacophoric elements have been identified.

A general pharmacophore model for quinoline-based inhibitors often includes:

A heterocyclic quinoline core: This serves as the primary scaffold and engages in various interactions within the binding site. nih.gov

Hydrogen bond donors and acceptors: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the amide proton of the acrylamide side chain can act as a hydrogen bond donor. acs.orgnih.gov These interactions are crucial for anchoring the inhibitor in the active site.

Aromatic/hydrophobic regions: The fused aromatic rings of the quinoline provide a surface for π-π stacking and hydrophobic interactions with aromatic amino acid residues in the target protein. rsc.orgnih.gov

An electrophilic center: The β-carbon of the acrylamide moiety acts as a Michael acceptor, forming a covalent bond with a nucleophilic residue (commonly cysteine) in the target enzyme. acs.org

In the context of PI3K/mTOR inhibitors, the acrylamide substructure at the C-4 position of the quinoline was identified as a key element for probing the Gln859 residue via hydrogen bonding. frontiersin.org For antiviral activity, the tricyclic quinolinyl core of QL47 was found to be a critical determinant, with the quinoline nitrogen forming an essential hydrogen bond with the kinase hinge segment. acs.org

Computational Chemistry and Molecular Modeling of N Quinolin 6 Yl Acrylamide Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding affinity and specificity of potential drug candidates like N-(Quinolin-6-yl)acrylamide.

Molecular docking simulations of quinoline-acrylamide derivatives have been instrumental in elucidating their binding modes within the active sites of various protein kinases. Although specific studies on this compound are not extensively documented in publicly available literature, the behavior of closely related analogs provides a strong basis for predicting its interactions.

For instance, in studies of 4-acrylamido-quinoline derivatives designed as PI3K/mTOR dual inhibitors, docking analyses revealed that these molecules orient themselves within the ATP-binding pocket of the kinase. nih.govfrontiersin.org The quinoline (B57606) core typically acts as a scaffold, positioning the reactive acrylamide (B121943) group for interaction with key residues. In a study on 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as SIRT3 inhibitors, the acrylamide terminal was observed to be located at the opening of the active site. frontiersin.org The specific conformation adopted by the ligand is crucial; for example, the orientation of the acrylamide group can determine its accessibility to nucleophilic residues for covalent bond formation. nih.gov

Docking studies of quinoline derivatives targeting c-Met kinase have shown that the quinoline ring orients itself to engage in specific interactions that stabilize the ligand-protein complex. nih.gov The orientation is often governed by the need to place key functional groups in favorable positions for hydrogen bonding or other non-covalent interactions.

Table 1: Predicted Binding Modes of Related Quinoline-Acrylamide Derivatives in Kinase Active Sites.
Compound ClassTarget ProteinPredicted OrientationKey Interacting ResiduesReference
4-Acrylamido-quinoline derivativesPI3KαAcrylamide moiety probes residue Gln859.Gln859 nih.govfrontiersin.org
2-(4-Acrylamidophenyl)-quinoline derivativesSIRT3Acrylamide terminal at the opening of the active site.Not specified frontiersin.org
Quinoline-based c-Met inhibitorsc-Met KinaseQuinoline ring engages in π-π stacking.Tyr1159, Met1160 nih.gov
Quinolin-2-one derivativesEGFRForms H-bond interaction within the binding site.Met769 soton.ac.uk

The stability of the ligand-protein complex is determined by a network of intermolecular interactions. For quinoline-acrylamide compounds, these interactions are multifaceted.

Hydrogen Bonds: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. For example, in c-Met kinase inhibitors, a hydrogen bond between the quinoline nitrogen and the backbone NH of Met1160 is pivotal for stabilization. nih.gov The amide group of the acrylamide moiety is also a key player in hydrogen bonding, capable of acting as both a donor (N-H) and an acceptor (C=O). These interactions are frequently observed with residues in the hinge region of kinases. royalsocietypublishing.org

Pi-Pi Stacking: The aromatic quinoline ring is well-suited for π-π stacking interactions with aromatic amino acid residues such as tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp). nih.govrsc.orgnih.gov In c-Met inhibitors, π-π stacking between the quinoline ring and Tyr1159 has been identified as a critical interaction. nih.gov

Table 2: Summary of Key Intermolecular Interactions for Quinoline-based Compounds.
Interaction TypeParticipating Moiety on LigandTypical Interacting ResiduesSignificanceReference
Hydrogen BondingQuinoline Nitrogen, Acrylamide N-H and C=OMet, Gln, Asp, LysDirectional interaction crucial for specificity and affinity. nih.govroyalsocietypublishing.org
π-π StackingQuinoline Aromatic SystemTyr, Phe, TrpStabilizes the ligand in the binding pocket through aromatic interactions. nih.govnih.govrsc.org
Hydrophobic InteractionsQuinoline Ring, other non-polar substituentsLeu, Val, Ala, IleContributes to the overall binding energy by displacing water molecules. frontiersin.orgnanobioletters.com

Advanced Quantum Chemical and Theoretical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For quinoline derivatives, DFT calculations are used to determine a range of molecular descriptors that correlate with their chemical behavior. bioline.org.br

Key parameters calculated using DFT include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is associated with the ability of a molecule to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to an acceptor molecule.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital is associated with the ability of a molecule to accept electrons. A lower E_LUMO value indicates a greater propensity to accept electrons.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is an indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

DFT studies on related quinoline compounds have shown that these quantum chemical parameters can be correlated with experimental observations. bioline.org.br For this compound, DFT would be essential in understanding the reactivity of the acrylamide group, which is a Michael acceptor, and how the electronic properties of the quinoline ring influence this reactivity.

Table 3: Representative Quantum Chemical Parameters Calculated for Quinoline Derivatives using DFT.
Quinoline DerivativeE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)Reference
QN1-5.71-1.284.433.69 bioline.org.br
QN2-5.46-1.174.292.99 bioline.org.br
QN3-5.32-1.314.012.21 bioline.org.br

Note: QN1, QN2, and QN3 are ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate, 5-((benzylamino)methyl)quinolin-8-ol, and 5-(azidomethyl)quinolin-8-ol, respectively.

While molecular docking provides a qualitative assessment of binding, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used for more quantitative predictions of binding free energy (ΔG_bind). nih.govrsc.orgresearchgate.net These methods combine molecular mechanics energy calculations with continuum solvation models to estimate the affinity of a ligand for a protein.

The binding free energy is typically calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. This calculation includes contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy.

In a study of bis(3-(4-nitrophenyl)acrylamide) derivatives, MM-PBSA calculations were performed to determine the average binding free energies after molecular dynamics simulations. niscpr.res.in Similarly, for pyrido fused imidazo[4,5-c]quinolines, MM-GBSA was used to calculate binding energies. frontiersin.org For a prototypical covalent inhibitor, N-(4-anilinoquinazolin-6-yl) acrylamide, a reaction free energy of -12 kcal/mol was calculated for its covalent reaction with Cys797 of EGFR, indicating a spontaneous and irreversible process. nih.gov These approaches would be highly valuable for quantifying the binding affinity of this compound to its targets and for comparing its potency with other inhibitors.

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interaction Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture from molecular docking. uinjkt.ac.idmdpi.com By simulating the movements of atoms and molecules over time, MD can reveal the stability of binding modes, the flexibility of the protein and ligand, and the role of solvent molecules.

For this compound, MD simulations would be crucial for:

Assessing Binding Stability: MD simulations can verify whether the binding pose predicted by docking is stable over a period of nanoseconds. niscpr.res.intanaffosjournal.ir The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to assess stability.

Analyzing Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a more realistic model of the interaction.

Investigating the Role of Water: Water molecules in the active site can play a critical role in mediating ligand-protein interactions. MD simulations explicitly model the solvent, allowing for the identification of key water-bridged interactions.

Studies on related acrylamide and quinoline derivatives have successfully used MD simulations to understand the stability of ligand-protein complexes and to refine binding hypotheses. niscpr.res.inchemrxiv.org For example, 100 ns MD simulations were employed to study the interaction of bis(3-(4-nitrophenyl)acrylamide) derivatives with acetylcholinesterase. niscpr.res.in Such simulations would be invaluable for confirming the binding mode of this compound and for understanding the dynamic nature of its interactions with its biological targets.

Table 4: List of Compounds Mentioned.
Compound Name
This compound
4-acrylamido-quinoline
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid
N-(4-anilinoquinazolin-6-yl) acrylamide
bis(3-(4-nitrophenyl)acrylamide)
pyrido fused imidazo[4,5-c]quinolines

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and identification of novel therapeutic agents. Among these techniques, pharmacophore modeling and virtual screening have emerged as a powerful strategy for exploring vast chemical spaces to find new ligands for biological targets. This approach is particularly valuable when applied to scaffolds of known biological importance, such as the quinoline nucleus found in this compound.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific target receptor and elicit a biological response. nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign to rapidly search large databases of chemical compounds. nih.govfrontiersin.org This process filters for molecules that match the pharmacophoric features, significantly narrowing down the number of candidates for further computational analysis, chemical synthesis, and biological testing. mdpi.com

The development of a pharmacophore model can be approached in two primary ways: ligand-based or structure-based. nih.gov

Ligand-Based Pharmacophore Modeling (LBPM): This method is employed when the 3D structure of the target protein is unknown. It relies on a set of known active ligands, which are conformationally analyzed and superimposed to extract their common chemical features essential for bioactivity. nih.gov

Structure-Based Pharmacophore Modeling (SBPM): When the crystal structure of the target protein (often in complex with a ligand) is available, this method can be used. The model is built by analyzing the key interaction points between the ligand and the amino acid residues in the protein's binding site. nih.gov

Validation is a critical step to ensure the predictive power of a generated pharmacophore model. This is often achieved by screening a test database containing known active compounds and a large number of presumed inactive compounds (decoys). The model's ability to selectively identify the active molecules over the decoys is assessed using metrics like the Güner-Henry (GH) score and Receiver Operating Characteristic (ROC) curves. nih.gov

In the context of quinoline-containing compounds, pharmacophore modeling has been successfully applied to discover inhibitors for various targets. For instance, studies on quinoline derivatives have led to the development of models for targets such as the Epidermal Growth Factor Receptor (EGFR), c-Met, and HIV-1 integrase. acs.orgmdpi.comsemanticscholar.org These models typically highlight the importance of the quinoline ring for aromatic (π-π stacking) interactions and the nitrogen atom as a hydrogen bond acceptor. mdpi.com The acrylamide moiety, a known Michael acceptor, can be crucial for forming covalent bonds or specific hydrogen bonds within a target's active site. acs.org

For the this compound scaffold, a hypothetical pharmacophore model would likely incorporate features from both the quinoline core and the acrylamide side chain. Based on related research, the key features for virtual screening could be defined as shown in the table below.

Table 1: Potential Pharmacophore Features for this compound Derivatives

Feature TypeDescriptionPotential Role in Binding
Aromatic Ring (AR)The quinoline ring system.Engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the binding pocket. mdpi.com
Hydrogen Bond Acceptor (HBA)The nitrogen atom in the quinoline ring and the carbonyl oxygen of the acrylamide group.Forms hydrogen bonds with donor residues (e.g., Lysine, Asparagine) in the active site. mdpi.com
Hydrogen Bond Donor (HBD)The amide (N-H) proton.Acts as a hydrogen bond donor to acceptor residues (e.g., Aspartate, Glutamate). nih.gov
Hydrophobic (HY)The bicyclic quinoline structure.Occupies hydrophobic pockets within the target protein. frontiersin.org

A virtual screening workflow using such a pharmacophore model would involve several stages to identify novel ligands.

Table 2: Illustrative Virtual Screening Workflow for this compound Analogs

StepDescriptionPurpose
1. Database SelectionChoose one or more large chemical compound databases (e.g., ZINC, Enamine, ChemDiv).To access a vast and diverse chemical space for screening. mdpi.com
2. Pharmacophore ScreeningThe validated pharmacophore model is used as a 3D query to search the selected database(s).To rapidly filter millions of compounds and retrieve a smaller subset of "hits" that match the key chemical features.
3. Molecular DockingThe retrieved hits are docked into the 3D structure of the target protein's binding site.To predict the binding conformation and estimate the binding affinity (docking score) of each hit, further refining the selection.
4. ADMET PredictionIn silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the top-scoring hits.To filter out compounds with poor drug-like properties early in the discovery process.
5. Hit SelectionFinal selection of a small number of promising candidates based on pharmacophore fit, docking score, and predicted ADMET profile.To identify the most promising candidates for chemical synthesis and subsequent in vitro biological evaluation.

Research on structurally related molecules supports the potential of this approach. For example, the synthesis of various 2-cyano-3-(substituted)-N-(quinolin-3-yl) acrylamide derivatives has been reported for the discovery of new bioactive compounds. researchgate.net Furthermore, fragment-based screening has identified compounds like 2-Chloro-2-fluoro-N-(quinolin-6-yl)acetamide, a close analog, as a covalent inhibitor of cysteine proteases, demonstrating the reactivity and targeting potential of this scaffold. jst.go.jpjst.go.jp The use of this compound itself in palladium-catalyzed reactions to synthesize N-substituted quinolones highlights its utility as a building block for more complex molecules that have shown potent EGFR inhibition. acs.org Through the integration of pharmacophore modeling and virtual screening, the this compound scaffold serves as a valuable starting point for the discovery of novel and potent enzyme inhibitors.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of N-(Quinolin-6-yl)acrylamide. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the precise mapping of proton and carbon environments and their connectivities, confirming the covalent framework of the quinoline (B57606) and acrylamide (B121943) moieties.

A key structural feature of substituted acrylamides is the potential for stereodynamic behavior due to restricted rotation around the amide C-N bond. This results in the presence of two distinct rotational isomers (rotamers), typically designated as s-cis (Z) and s-trans (E) conformers, which can coexist in solution. Dynamic NMR (DNMR) studies on various acrylamide derivatives have established that these compounds are often realized as a mixture of Z- and E-isomers, with the E-rotamer frequently being predominant . The energy barrier for the interconversion of these rotamers for typical acrylamides falls within the range of 15-17 kcal/mol . This conformational isomerism would manifest in the NMR spectra of this compound as a duplication of specific signals, particularly for the amide N-H proton and the vinyl protons of the acrylamide group. Variable temperature (VT) NMR experiments can be employed to study the kinetics of this rotational process.

Furthermore, ¹⁵N NMR spectroscopy serves as a powerful and reliable method for determining the structural and stereochemical details of nitrogen-containing compounds like this compound . The distinct chemical shifts of the quinoline and amide nitrogen atoms provide valuable electronic and structural information.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments for quinoline and acrylamide substructures. The presence of rotamers may lead to signal duplication, especially for protons and carbons near the amide bond.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide N-H8.5 - 10.0-
Vinyl -CH=6.0 - 6.5125 - 130
Vinyl =CH₂5.5 - 6.0130 - 135
Carbonyl C=O-164 - 168
Quinoline H28.8 - 9.0150 - 152
Quinoline H37.4 - 7.6121 - 123
Quinoline H48.0 - 8.2135 - 137
Quinoline H57.8 - 8.0128 - 130
Quinoline H77.6 - 7.8122 - 124
Quinoline H88.0 - 8.2129 - 131

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides detailed information about the functional groups present in this compound and can reveal insights into intermolecular interactions such as hydrogen bonding.

The FTIR and FT-Raman spectra would be dominated by characteristic vibrations from both the acrylamide and quinoline components. The acrylamide group would exhibit strong absorption bands corresponding to the N-H stretching of the secondary amide, the C=O stretching (Amide I band), and the N-H bending coupled with C-N stretching (Amide II band). The quinoline ring system presents a series of characteristic bands arising from C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending vibrations. researchgate.netirphouse.commdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity
N-H StretchAmide3300 - 3100Medium-Strong
C-H Stretch (Aromatic)Quinoline Ring3100 - 3000Medium-Weak
C=O Stretch (Amide I)Acrylamide1680 - 1650Strong
C=C Stretch (Vinyl)Acrylamide1640 - 1610Medium
C=C / C=N Ring StretchQuinoline Ring1620 - 1430Strong-Medium
N-H Bend (Amide II)Amide1570 - 1515Medium-Strong
C-N StretchAmide / Quinoline1150 - 1130Medium
C-H Out-of-Plane BendQuinoline Ring900 - 700Strong

Advanced Mass Spectrometry Techniques for Identification of Metabolites and Reaction Intermediates

Advanced mass spectrometry (MS) techniques are essential for identifying the products of metabolic transformation and for trapping transient intermediates in chemical reactions involving this compound. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites and intermediates.

Metabolic studies on related quinoline compounds suggest that this compound could undergo several biotransformations. Fungal biodegradation of quinoline, for example, leads to the formation of hydroxylated derivatives such as 2-hydroxyquinoline and 3-hydroxyquinoline. Similar metabolic pathways in vivo could lead to the hydroxylation of the quinoline ring of this compound. Tandem mass spectrometry (MS/MS) is critical in these studies; by inducing collision-induced dissociation (CID) of a selected metabolite's parent ion, a characteristic fragmentation pattern is produced that helps to pinpoint the location of the modification.

Furthermore, electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing charged or easily ionizable reaction intermediates, particularly in catalytic reactions. By analyzing the reaction mixture directly under gentle ionization conditions, transient species that are too short-lived to be observed by other methods like NMR can be trapped and identified. This approach can provide direct evidence for proposed reaction mechanisms, helping to rationalize product formation and optimize reaction conditions.

Chromatographic Techniques Coupled with Mass Spectrometry (e.g., HPLC-MS) for Isolation and Purity Assessment of Complex Mixtures

The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (HPLC-MS or LC-MS) is a powerful and widely used technique for the analysis of complex mixtures containing this compound. HPLC provides the separation of the target compound from starting materials, byproducts, and impurities based on differences in polarity, while the mass spectrometer provides sensitive and selective detection and identification.

This technique is fundamental for purity assessment during synthesis and for quantitative analysis in various matrices. The development of a robust HPLC-MS method involves optimizing the chromatographic conditions (e.g., column type, mobile phase composition) to achieve good separation and peak shape. Quantification is typically performed using an isotopically labeled internal standard, such as ¹³C₃- or d₃-acrylamide, to correct for matrix effects and variations in instrument response.

Method validation is crucial and includes the determination of key performance metrics such as the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision (repeatability). For acrylamide analysis in complex food matrices, validated LC-MS/MS methods have achieved LODs in the low µg/kg range, demonstrating the high sensitivity of this approach. This level of performance is essential for isolating minor impurities or quantifying trace levels of the compound and its metabolites in biological or environmental samples.

Emerging Research Applications and Future Perspectives for N Quinolin 6 Yl Acrylamide

Role as a Privileged Scaffold in Contemporary Medicinal Chemistry Research

The concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple, distinct biological targets, serving as a versatile template for drug discovery. nih.gov The quinoline (B57606) nucleus is a classic example of such a scaffold, forming the core of numerous approved drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. ontosight.aidoi.orgnih.gov

The N-(quinolin-6-yl)acrylamide structure leverages the inherent biological relevance of the quinoline ring. nih.gov The acrylamide (B121943) group, a well-known reactive moiety, introduces the potential for covalent interactions with target proteins, often leading to enhanced potency and prolonged duration of action. cam.ac.uk This combination of a proven pharmacophore with a reactive "warhead" makes the this compound scaffold particularly attractive for the design of irreversible or covalent inhibitors. acs.org Researchers have successfully utilized this scaffold to generate potent inhibitors of various enzymes, demonstrating its adaptability and broad utility in medicinal chemistry. ontosight.aidoi.org The functionalization of the quinoline ring at different positions allows for the fine-tuning of pharmacological activities, further solidifying its status as a privileged structure in modern drug discovery. researchgate.net

Potential for the Development of Novel Targeted Therapeutic Agents

The this compound scaffold has shown significant promise in the development of novel targeted therapeutic agents, particularly in oncology. ontosight.ai The acrylamide moiety can act as a Michael acceptor, forming a covalent bond with nucleophilic residues, such as cysteine, within the active site of a target enzyme. cam.ac.uk This mechanism of irreversible inhibition is a key feature of several successful anticancer drugs.

A notable application of this scaffold is in the design of kinase inhibitors. Kinases play a crucial role in cell signaling pathways that are often dysregulated in cancer. ontosight.ai Derivatives of this compound have been investigated as inhibitors of key signaling molecules, including:

Epidermal Growth Factor Receptor (EGFR): The quinoline scaffold is a known component of EGFR inhibitors. mdpi.com By incorporating an acrylamide "warhead," researchers aim to develop irreversible inhibitors that can overcome resistance mechanisms. acs.orgacs.org

PI3K/mTOR Pathway: The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers. mdpi.com Novel quinoline derivatives bearing an acrylamide group have been designed as dual PI3K/mTOR inhibitors, demonstrating potent anticancer activity. researchgate.net

Other Kinases: The versatility of the scaffold allows for its adaptation to target other kinases implicated in cancer and other diseases.

Beyond kinase inhibition, derivatives of this compound are being explored for other therapeutic applications. For instance, (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide has been identified as a potent and selective inhibitor of class I histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. nih.govoncotarget.com This compound has demonstrated significant anti-proliferative and cytotoxic activity in colorectal cancer cells. nih.govoncotarget.com

Recent research has also focused on creating hybrid molecules that combine the this compound scaffold with other pharmacophores to enhance therapeutic efficacy. For example, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been synthesized and evaluated for their anticancer activity against breast carcinoma cells by targeting EGFR-TK. rsc.org

Utility as Chemical Biology Tool Compounds for Biological Pathway Probing

The ability of this compound derivatives to form covalent bonds with specific protein targets makes them invaluable tools for chemical biology. ontosight.ai These compounds can be used to:

Identify and validate drug targets: By observing the biological effects of a selective covalent inhibitor, researchers can gain confidence that the targeted protein is indeed involved in a particular disease process.

Map binding sites: The covalent nature of the interaction allows for the precise identification of the amino acid residue that the compound binds to, providing valuable structural information for further drug design.

Probe enzyme function: Covalent inhibitors can be used to selectively and irreversibly block the activity of a specific enzyme, allowing researchers to study the downstream consequences and elucidate its role in complex biological pathways.

The development of reactive small molecules, such as those based on the this compound scaffold, is a key strategy for the in vivo targeting of endogenous proteins, enabling a deeper understanding of their function in a physiological context. acs.org

Future Methodological Advancements in Quinoline-Acrylamide Synthesis and Functionalization

The continued exploration of this compound as a valuable scaffold in drug discovery and chemical biology relies on the development of efficient and versatile synthetic methodologies. Recent years have seen significant progress in the synthesis of quinolines and the functionalization of the quinoline ring. mdpi.comrsc.org

Traditional methods for quinoline synthesis, such as the Skraup, Combes, and Doebner-von Miller reactions, are being supplemented and, in some cases, replaced by more modern and efficient techniques. tubitak.gov.triipseries.org These include:

Transition metal-catalyzed C-H activation: This powerful strategy allows for the direct functionalization of the quinoline core, enabling the introduction of a wide range of substituents with high precision and efficiency. mdpi.com

Photocatalytic oxidative cyclization: This method utilizes light energy to drive the formation of the quinoline ring system, often under mild reaction conditions. mdpi.com

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in quinoline synthesis. researchgate.net

Q & A

Q. Key Optimization Factors :

  • Catalyst selection (e.g., Pd catalysts for cross-coupling).
  • Temperature control to prevent decomposition.
  • Use of anhydrous solvents and inert conditions to avoid side reactions.

Advanced Question: How do structural modifications (e.g., substituents on the acrylamide or quinoline moieties) affect the compound’s bioactivity and target selectivity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Quinoline substituents : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance binding to kinase domains (e.g., PI3K/mTOR), as shown by IC₅₀ values <50 nM in kinase inhibition assays .
  • Acrylamide flexibility : Bulky substituents (e.g., cyclopropyl, morpholine) on the acrylamide nitrogen reduce off-target effects but may lower solubility. For instance, N-cyclopropyl derivatives exhibit improved selectivity for mTOR over PI3K .
  • Conformational rigidity : Introducing Z/E isomerism (via α,β-unsaturated carbonyl groups) modulates interactions with cysteine residues in target proteins, impacting apoptosis induction .

Q. Methodological Insight :

  • Use docking simulations (e.g., AutoDock Vina) to predict binding modes.
  • Validate with kinase inhibition assays (e.g., ADP-Glo™) and cell viability assays (e.g., MTT on HeLa cells) .

Basic Question: What analytical techniques are critical for characterizing this compound derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR confirms regiochemistry and purity. For example, acrylamide protons appear as doublets at δ 6.2–6.8 ppm (J = 15–17 Hz) .
    • 2D NMR (e.g., HSQC, COSY) resolves complex splitting patterns in quinoline derivatives.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulae (e.g., [M+H]⁺ for C₁₅H₁₃N₃O₂: calc. 268.1086, found 268.1089) .
  • HPLC-PDA : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values) for this compound derivatives?

Answer:
Discrepancies often arise from:

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentrations, or incubation times. Standardize protocols using CLSI guidelines .
  • Compound stability : Hydrolysis of acrylamide in aqueous buffers (pH >7.4) reduces efficacy. Use fresh DMSO stocks and validate stability via LC-MS .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify non-specific interactions .

Example : A study reported IC₅₀ = 1 mM for N-(4-nitrophenyl)acrylamide in HeLa cells, while others observed lower values. This was attributed to differences in exposure duration (24h vs. 48h) .

Basic Question: What are the key considerations for designing in vitro experiments to evaluate the antiproliferative effects of this compound derivatives?

Answer:

  • Cell line selection : Prioritize cancer types with overexpressed targets (e.g., PI3K in breast cancer). Include a normal cell line (e.g., HEK293) for toxicity assessment .
  • Dose-response curves : Use 6–8 concentrations (0.1–100 µM) and calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism).
  • Apoptosis assays : Combine Annexin V/PI staining with caspase-3/7 activity assays to confirm mechanism .

Table 1 : Representative in vitro Data for Selected Derivatives

CompoundIC₅₀ (HeLa, µM)Target (Ki, nM)Reference
(E)-N-cyclopropyl-3-(quinolin-6-yl)acrylamide0.45PI3Kα (12.3)
3-(2-Chloroquinolin-3-yl)-2-cyano-N-(4-tolyl)acrylamide8.2Caspase-3

Advanced Question: What computational tools and strategies are effective for predicting the reactivity and toxicity of this compound derivatives?

Answer:

  • Global Reactivity Descriptors : Calculate electrophilicity index (ω) and chemical potential (μ) using DFT (e.g., Gaussian 09 at B3LYP/6-311++G** level). Low ω values (<2.5 eV) correlate with reduced genotoxicity .
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Blood-brain barrier permeability (e.g., logBB < -1 for CNS-excluded compounds).
    • hERG inhibition risk (e.g., pIC₅₀ < 5).
  • Molecular Dynamics (MD) Simulations : Analyze binding stability (RMSD < 2 Å over 100 ns) to prioritize compounds for synthesis .

Basic Question: How should researchers handle and store this compound derivatives to ensure stability?

Answer:

  • Storage : -20°C in amber vials under argon. Avoid repeated freeze-thaw cycles.
  • Solubility : Use DMSO for stock solutions (50 mM), and dilute in culture media (<0.1% DMSO final) .
  • Decomposition signs : Precipitation or color change (yellow → brown) indicates hydrolysis. Confirm via TLC (Rf shift) or HPLC .

Advanced Question: What strategies improve the reproducibility of this compound synthesis across laboratories?

Answer:

  • Standardized protocols : Detailed SOPs for moisture-sensitive steps (e.g., acryloyl chloride addition).
  • Catalyst lot consistency : Use Pd catalysts from the same supplier (e.g., Sigma-Aldrich vs. TCI).
  • Purification : Rigorous column chromatography (silica gel 230–400 mesh) with in-line UV detection .

Table 2 : Reaction Yield Variability in Published Studies

Reaction StepYield Range (%)Key Variables
Suzuki-Miyaura Coupling45–85Pd catalyst source, degassing
Acrylamide Formation21–75Solvent purity, temperature

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.